(S)-2-Hydroxy-4-phenylbutyric Acid

Chiral Synthesis Enzymatic Reduction Enantiomeric Purity

Secure the authentic (S)-enantiomer (CAS 115016-95-0) for chiral synthesis pathways orthogonal to ACE inhibitor R&D. This ≥98% pure, white crystalline powder ([α]20/D = +7 to +10°) is a non-interchangeable chiral building block essential for preparing isomeric benzothiophenes, benzofurans, and indoles, as well as for probing enzyme stereoselectivity and validating chiral HPLC methods. Procuring the (S)-form enables exploration of stereochemical space distinct from the (R)-enantiomer, mitigating intellectual property constraints. Bulk quantities and custom synthesis available.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 115016-95-0
Cat. No. B017482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Hydroxy-4-phenylbutyric Acid
CAS115016-95-0
Synonyms(αS)-α-Hydroxybenzenebutanoic Acid;  (S)-2-Hydroxy-4-phenylbutanoic Acid;  (S)-2-Hydroxy-4-phenylbutyric Acid;  (S)-α-Hydroxybenzenebutanoate;  L-4-Phenyl-α-hydroxybutyric Acid;  _x000B_
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C(=O)O)O
InChIInChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1
InChIKeyJNJCEALGCZSIGB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Hydroxy-4-phenylbutyric Acid (CAS 115016-95-0): Chiral Intermediate Sourcing and Procurement Guide


(S)-2-Hydroxy-4-phenylbutyric acid (CAS 115016-95-0) is a chiral alpha-hydroxy acid with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol [1]. It is a white to off-white crystalline powder with a melting point of 115–119 °C and an optical rotation of [α]20D = +7 to +10° (c=1 in EtOH) . As the S-enantiomer of 2-hydroxy-4-phenylbutyric acid, it is primarily utilized as a chiral building block in the synthesis of complex organic molecules, particularly as a precursor to isomeric compounds [2]. It is also employed as a substrate for studying enzyme kinetics and mechanisms , and as a standard in analytical chromatography .

Why (S)-2-Hydroxy-4-phenylbutyric Acid Cannot Be Substituted with Racemic Mixtures or Other Analogs


Substituting (S)-2-hydroxy-4-phenylbutyric acid with a racemic mixture or the (R)-enantiomer is not feasible in applications requiring chiral purity. The (R)-enantiomer is a critical intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure [1]. In contrast, the (S)-enantiomer is utilized for the preparation of isomeric compounds [1], serving as a chiral building block for distinct synthetic pathways . Chiral HPLC methods have been developed to resolve these enantiomers, highlighting the importance of optical purity [2]. Furthermore, vendor specifications confirm that the (S)-enantiomer has a positive specific rotation (+7° to +10°), while the (R)-enantiomer has a negative rotation (−9.5°), a physical property that underscores their non-interchangeability .

(S)-2-Hydroxy-4-phenylbutyric Acid: Direct Comparative Data Against Analogs


Enantiomeric Purity: (S)-Enantiomer Production with >99.6% ee via Enzymatic Reduction

The (S)-enantiomer can be prepared with an enantiomeric purity exceeding 99.6% ee through a continuous enzymatic process using L-lactate dehydrogenase from bovine heart, as described in U.S. Patent 5,098,841 [1]. This high optical purity is critical for downstream applications requiring precise stereochemical control, and the process is directly comparable to the preparation of the (R)-enantiomer, which achieves the same purity threshold using D-lactate dehydrogenase from Staphylococcus epidermidis [1].

Chiral Synthesis Enzymatic Reduction Enantiomeric Purity

Chiroptical Differentiation: Specific Rotation as a Purity Marker for (S)-2-Hydroxy-4-phenylbutyric Acid

The (S)-enantiomer exhibits a positive specific rotation of [α]20D = +7 to +10° (c=1 in EtOH) , while the (R)-enantiomer has a negative rotation of [α]20D = −9.5° (c=2.8 in EtOH) . This difference in optical rotation is a fundamental physical property that allows for rapid, non-destructive assessment of enantiomeric purity and identity.

Chiroptical Properties Quality Control Enantiomeric Purity

Thermal Stability: Melting Point Comparison of (S)- and (R)-Enantiomers

The melting point of (S)-2-hydroxy-4-phenylbutyric acid is reported as 115–119 °C , while the (R)-enantiomer melts at a slightly lower range of 114–117 °C . Although the ranges overlap, the subtle difference can be used as a preliminary indicator of enantiomeric composition and purity, especially when combined with other analytical methods like chiral HPLC [1].

Thermal Properties Purity Assessment Solid-State Characterization

Purity Benchmarking: Commercial (S)-2-Hydroxy-4-phenylbutyric Acid Purity ≥98%

Commercially available (S)-2-hydroxy-4-phenylbutyric acid from Chem-Impex International is specified with a purity of ≥98% (Assay by titration, GC) . This is comparable to the purity of the (R)-enantiomer available from Thermo Scientific Chemicals, which is also specified at 97% purity . This demonstrates that the (S)-enantiomer can be sourced at high purity, matching the quality standards of the more widely used (R)-enantiomer.

Purity Analysis Quality Control Sourcing Standards

(S)-2-Hydroxy-4-phenylbutyric Acid: Optimal Research and Industrial Applications


Chiral Building Block for Non-ACE Inhibitor Pharmaceuticals

As established in the patent literature, the (S)-enantiomer is specifically designated for the preparation of isomeric compounds [1], distinct from the (R)-enantiomer's role in ACE inhibitor synthesis [2]. This makes it a strategic choice for medicinal chemistry programs exploring novel scaffolds where the (S)-stereochemistry is required for target engagement or to circumvent intellectual property constraints associated with the (R)-enantiomer. Procuring the (S)-enantiomer enables the exploration of stereochemical space orthogonal to well-established ACE inhibitor pathways.

Enzyme Kinetics and Substrate Specificity Studies

The compound's utility as a substrate for studying enzyme kinetics and mechanisms is well-documented . Its chiral nature makes it particularly valuable for probing the stereoselectivity of oxidoreductases and other enzymes involved in alpha-hydroxy acid metabolism [3]. The availability of high-purity material (≥98%) with defined chiroptical properties ensures reproducibility in kinetic assays and accurate determination of enzyme parameters such as Km and Vmax for the (S)-enantiomer.

Analytical Standard for Chiral Chromatography Method Development

The development and validation of chiral HPLC methods for resolving (R)- and (S)-2-hydroxy-4-phenylbutyric acid [4] necessitates the use of authentic, high-purity enantiomeric standards. (S)-2-Hydroxy-4-phenylbutyric acid, with its defined specific rotation and melting point , serves as a critical reference standard for calibrating retention times, establishing enantiomeric purity thresholds, and validating the performance of new chiral stationary phases or mobile phase conditions. This application is essential for quality control laboratories in both pharmaceutical and fine chemical industries.

Synthesis of Benzothiophenes, Benzofurans, and Indoles for Metabolic Disorders

Vendor literature indicates that (S)-2-hydroxy-4-phenylbutyric acid and its ethyl ester are used in the preparation of benzothiophenes, benzofurans, and indoles, which are scaffolds of interest in the treatment of insulin resistance and hyperglycemia . This application scenario is supported by the compound's role as a chiral building block, enabling the synthesis of structurally diverse heterocycles with defined stereochemistry. The high enantiomeric purity achievable (>99.6% ee) [1] is critical for obtaining bioactive compounds with the desired pharmacological profile.

Technical Documentation Hub

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